1-Bromododecane-1-13C

Description

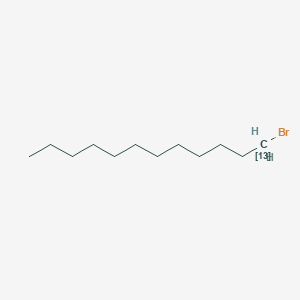

1-Bromododecane-1-13C is a carbon-13 labeled derivative of 1-bromododecane, a bromoalkane with the formula CH3(CH2)1013CH2Br. This compound is a colorless liquid and is used as a long-chain alkylating agent to improve the lipophilicity and hydrophobicity of organic molecules for biological applications .

Propriétés

IUPAC Name |

1-bromo(113C)dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3/i12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNBZIONSLZBU-HNHCFKFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[13CH2]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495964 | |

| Record name | 1-Bromo(1-~13~C)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88170-33-6 | |

| Record name | 1-Bromo(1-~13~C)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88170-33-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Approach

The preparation of 1-bromododecane typically involves the bromination of lauryl alcohol (1-dodecanol) using bromine sources in the presence of catalysts or reagents like red phosphorus. For the ^13C-labeled variant, the key is to start with a ^13C-labeled precursor at the first carbon position, usually ^13C-labeled 1-dodecanol or a suitable derivative.

Bromination of Lauryl Alcohol with Red Phosphorus and Bromine

A well-documented industrial and laboratory method for preparing 1-bromododecane involves the reaction of lauryl alcohol with bromine and red phosphorus. This method is adaptable to ^13C-labeled lauryl alcohol to produce 1-bromododecane-1-^13C.

Reaction Scheme:

$$

\text{Lauryl alcohol (1-}{}^{13}C\text{-labeled)} + Br2 + P{red} \rightarrow 1\text{-Bromododecane-1-}{}^{13}C + HBr + \text{by-products}

$$

- Reactants: Lauryl alcohol (or C8–C16 alcohol mixture), bromine, red phosphorus.

- Ratios (by weight): Alcohol : Bromine : Red phosphorus = 1 : 0.4–0.8 : 0.04–0.08 (optimal 1 : 0.5–0.6 : 0.05–0.06).

- Temperature: 100–140 °C, optimally 120–130 °C.

- Bromine is added dropwise to the heated mixture of alcohol and red phosphorus under vigorous stirring.

- After completion, the reaction mixture is cooled, filtered to remove unreacted phosphorus, and washed sequentially with monohydroxy alcohol (e.g., methanol or ethanol), saturated aqueous sodium chloride, and sodium carbonate solution to neutralize acidity.

- Final purification is achieved by vacuum distillation collecting fractions boiling at 140–160 °C under 20 mmHg pressure.

| Parameter | Lab Scale (Embodiment 1) | Industrial Scale (Embodiment 2) |

|---|---|---|

| Lauryl Alcohol (g/kg) | 186 g | 168 kg |

| Red Phosphorus | 10 g | 8.5 kg |

| Bromine | 100 g | 90 kg |

| Reaction Temperature | 130–140 °C | 130 ± 5 °C |

| Reaction Time | 1 hour after bromine addition | 1 hour after bromine addition |

| Purification Solvents | Ethanol, saturated NaCl, Na2CO3 | Methyl alcohol, saturated NaCl, yellow soda ash |

| Product Yield | 220 g (88.3%) | 175 kg (80%) |

| Product Purity | 99% | 98% |

This method is advantageous because it combines the generation and consumption of hydrogen bromide in situ, reducing equipment complexity and waste, and is suitable for scale-up.

Incorporation of ^13C Label

The ^13C label is introduced by using 1-dodecanol labeled at the first carbon with ^13C. This labeled alcohol is then subjected to the bromination reaction described above. The isotopic integrity is preserved because the bromination occurs at the labeled carbon.

Alternative Synthetic Routes Involving Alkylation

Another approach to obtain 1-bromododecane-1-^13C involves alkylation reactions using ^13C-labeled alkyl halides:

- Alkylation of diethyl sodio-malonate with [1-^13C]1-bromododecane can be used to synthesize ^13C-labeled fatty acids, demonstrating the availability and use of 1-bromododecane-1-^13C as a synthetic intermediate.

- This method presupposes the prior synthesis of 1-bromododecane-1-^13C, which can be prepared by the bromination method above.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Bromination of Lauryl Alcohol | Lauryl alcohol-^13C | Bromine, red phosphorus, 120–130 °C, vacuum distillation | 80–88 | 98–99 | Industrially scalable, efficient |

| Alkylation of Diethyl Malonate | [1-^13C]1-bromododecane | Diethyl sodio-malonate, saponification | N/A | N/A | Use of 1-bromododecane-1-^13C as reagent |

| Catalytic Hydrogenation | 1-bromo-4-decene (analog) | NiZn catalyst, NaBH4, H2, 35–55 °C | 95.5 (analog) | High | Potential route for related compounds |

Research Findings and Notes

- The bromination method using red phosphorus and bromine is well-established, providing high yields and purity suitable for industrial production. The process minimizes by-products such as ethers and sulfuric acid derivatives common in other bromination methods.

- The use of ^13C-labeled lauryl alcohol as a starting material ensures the isotopic label is retained at the brominated carbon, which is critical for tracer studies and synthesis of labeled fatty acids.

- Purification steps involving alcohol washes, salt solutions, and sodium carbonate ensure removal of acidic impurities and unreacted reagents, critical for obtaining high-purity 1-bromododecane-1-^13C.

- Vacuum distillation under reduced pressure is essential to isolate the product without decomposition.

- Alternative synthetic routes involving alkylation reactions demonstrate the versatility of 1-bromododecane-1-^13C as a building block in organic synthesis.

- No direct preparation methods for 1-bromododecane-1-^13C from scratch (i.e., from non-labeled precursors) were found, indicating reliance on commercially or synthetically prepared ^13C-labeled alcohols.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions (Sₙ2)

1-Bromododecane-1-¹³C undergoes bimolecular nucleophilic substitution (Sₙ2) due to its primary alkyl halide structure. The labeled carbon serves as a probe for studying stereochemical inversion and reaction kinetics:

Example Reaction with Hydroxide Ion

-

Mechanistic Insight : The ¹³C NMR spectrum reveals a distinct shift in the C1 resonance during the reaction, confirming inversion of configuration at the labeled carbon .

-

Kinetic Studies : Rate constants derived from ¹³C NMR line-shape analysis provide quantitative data on transition-state energetics .

Alkylation Reactions

The compound is widely used to synthesize surfactants and quaternary ammonium salts via alkylation:

Reaction with Dimethylamine

-

Analysis : The ¹³C label aids in distinguishing reaction intermediates and by-products (e.g., unreacted alkyl bromide or dialkylated species) in NMR spectra .

Structural and Dynamic Studies in Host-Guest Systems

1-Bromododecane-1-¹³C is incorporated into urea inclusion compounds to study molecular motion and packing:

-

Key Finding : The labeled carbon’s environment remains stable under thermal stress, making it ideal for probing phase transitions .

Elimination Reactions

Under basic conditions, 1-bromododecane-1-¹³C participates in E2 elimination to form 1-dodecene:

-

Mechanistic Role : The ¹³C label facilitates tracking of β-hydrogen abstraction and alkene formation via isotopic shifts in NMR .

Key Research Findings

Applications De Recherche Scientifique

Chemical Properties and Characteristics

- Molecular Formula : CH₃(CH₂)₁₀¹³CH₂Br

- Molecular Weight : 250.22 g/mol

- CAS Number : 88170-33-6

- Physical State : Colorless liquid

Applications in Organic Synthesis

1-Bromododecane-1-13C is widely used as an alkylating agent in organic synthesis, particularly for enhancing the lipophilicity and hydrophobicity of various compounds. This property is crucial for improving the solubility of rigid polycyclic aromatic hydrocarbons, which are often used in organic electronics.

Table 1: Applications in Organic Synthesis

| Application Type | Description |

|---|---|

| Alkylating Agent | Used to modify the structure of organic molecules to enhance solubility. |

| Solubility Improvement | Facilitates the processing of rigid polycyclic aromatic hydrocarbons. |

| Lipophilicity Enhancement | Increases the biological activity of compounds by improving their hydrophobic nature. |

Biological Applications

In biological research, this compound is employed for studying membrane dynamics and cellular processes. Its isotopic labeling allows researchers to trace metabolic pathways and interactions within biological systems.

Case Study: Membrane Dynamics

A study investigated the incorporation of this compound into lipid bilayers to observe its effects on membrane fluidity. The findings indicated that the presence of this compound significantly altered the phase behavior of the membranes, suggesting potential applications in drug delivery systems.

Environmental Studies

The compound also finds applications in environmental chemistry, particularly in studying the behavior of pollutants. Its stable isotope allows for precise tracking of brominated compounds in various environmental matrices.

Table 2: Environmental Applications

| Application Area | Description |

|---|---|

| Pollutant Tracking | Used to trace brominated pollutants in environmental samples. |

| Biodegradation Studies | Helps assess the degradation pathways of brominated organic compounds. |

Analytical Techniques

The use of this compound extends to analytical chemistry, where it serves as a standard or internal reference in NMR spectroscopy and mass spectrometry. Its distinct isotopic signature aids in quantitative analysis.

Case Study: NMR Spectroscopy

In a recent study utilizing NMR spectroscopy, researchers employed this compound to calibrate their instruments for accurate quantification of lipophilic compounds in complex mixtures. The results demonstrated improved sensitivity and specificity due to the unique chemical shifts associated with the isotopic label.

Mécanisme D'action

The mechanism of action of 1-Bromododecane-1-13C involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites on molecules, thereby modifying their chemical properties. The carbon-13 label allows researchers to track the compound’s movement and interactions within biological systems, providing insights into its mechanism of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Bromobutane

- 1-Bromohexane

- 1-Bromooctane

- 1-Bromodecane

- 1-Bromotetradecane

Uniqueness

1-Bromododecane-1-13C is unique due to its carbon-13 labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This labeling allows for detailed studies of molecular interactions and dynamics that are not possible with non-labeled compounds .

Activité Biologique

1-Bromododecane-1-13C is a carbon-13 labeled alkyl bromide that has garnered attention in various fields, including organic chemistry and pharmacology. Its unique isotopic labeling allows for enhanced tracking in biological systems, making it a valuable tool for studying metabolic pathways and interactions. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, potential applications in drug synthesis, and relevant case studies.

This compound has the molecular formula C12H25Br and is characterized by a long hydrophobic alkyl chain, which influences its biological interactions. The presence of the bromine atom enhances its reactivity, particularly in nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that N-alkyl derivatives of brominated alkanes possess varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, 1-bromododecane derivatives have demonstrated increased activity with longer alkyl chains.

Table 1: Antimicrobial Activity of Brominated Compounds

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Remarks |

|---|---|---|---|

| 1-Bromododecane | Significant | Moderate | Higher activity with longer chains |

| 1-Bromoundecane | Moderate | Low | Less effective than dodecane derivative |

| 1-Bromohexadecane | High | Moderate | Most effective in series |

The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial membranes or interfere with metabolic processes. Notably, compounds with a longer carbon chain tend to exhibit stronger antibacterial properties due to increased hydrophobic interactions with bacterial membranes .

Case Study 1: Synthesis and Testing of Brominated Derivatives

A study synthesized various N-alkyl azachalcones using 1-bromododecane as a precursor. The resulting compounds were tested for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the derivatives with longer alkyl chains showed enhanced antibacterial activity, particularly against Gram-positive bacteria .

Case Study 2: Palladium-Catalyzed Reactions

In another investigation, this compound was utilized in palladium-catalyzed dehydrohalogenation reactions to synthesize terminal olefins. This method showcased the compound's utility in organic synthesis while also providing insights into its reactivity profile under catalytic conditions. The study highlighted that the rate of reaction was influenced by the length of the alkyl chain, further supporting the notion that longer chains enhance biological and chemical reactivity .

Toxicity and Safety

While exploring its biological activities, it is crucial to consider the toxicity profiles of halogenated compounds like this compound. Preliminary assessments indicate that while these compounds can be potent antimicrobials, they may also pose risks due to their potential cytotoxic effects on mammalian cells at higher concentrations. Safety data suggests careful handling and usage in laboratory settings to mitigate any adverse effects .

Q & A

Basic: How can researchers confirm the isotopic purity and structural integrity of 1-Bromododecane-1-13C during synthesis?

Methodological Answer:

- Synthesis Verification : Use NMR to confirm the position and enrichment of the label at the C-1 position. Compare the chemical shift with unlabeled 1-bromododecane to validate isotopic incorporation .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) can quantify isotopic enrichment by analyzing the molecular ion peak ([M+H]) and comparing the observed abundance to theoretical values .

- Purity Assessment : Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry ensures the absence of unreacted starting materials or side products.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile bromoalkanes .

- Storage : Store in airtight, amber glass containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Label containers with isotopic composition and hazard symbols .

- Waste Disposal : Neutralize brominated compounds with a saturated sodium bicarbonate solution before disposal in halogenated waste containers .

Advanced: How can isotopic labeling with this compound elucidate reaction mechanisms in organic synthesis?

Methodological Answer:

- Kinetic Isotope Effects (KIEs) : Compare reaction rates between and analogs. For example, in SN2 reactions, a primary KIE (>1) suggests bond cleavage in the rate-determining step .

- Tracer Studies : Use -labeled compounds in cross-coupling reactions (e.g., Grignard or Suzuki-Miyaura) to track carbon migration via NMR or isotope-ratio MS .

- Computational Validation : Pair experimental KIEs with density functional theory (DFT) calculations to model transition states and validate mechanistic hypotheses .

Advanced: How should researchers address contradictions in thermodynamic data (e.g., enthalpy of vaporization) for this compound?

Methodological Answer:

- Data Reconciliation : Compare datasets from calorimetry (e.g., bomb calorimetry for ΔH) and gas-phase measurements (e.g., static vapor pressure methods). Account for isotopic mass effects on vapor pressure .

- Error Analysis : Quantify uncertainties in purity (e.g., via GC-FID) and instrument calibration. Replicate experiments under controlled humidity and temperature .

- Literature Review : Cross-reference with analogous -labeled bromoalkanes (e.g., 1-bromohexadecane-1-13C) to identify systematic trends or outliers in CH-increment values .

Methodological: What frameworks ensure rigorous experimental design for studies involving this compound?

Methodological Answer:

- FINER Criteria :

- Feasible : Validate synthetic scalability (e.g., milligram to gram-scale) and isotopic stability under reaction conditions.

- Novel : Compare with existing -labeled alkyl halides (e.g., 1-bromoundecane-1-13C) to highlight unique applications .

- Ethical : Adhere to institutional guidelines for handling hazardous brominated compounds .

- PICO Framework : Define P opulation (reaction systems), I ntervention (isotopic labeling), C omparison (unlabeled analogs), and O utcome (mechanistic insights) .

Advanced: How can researchers optimize reproducibility in kinetic studies using this compound?

Methodological Answer:

- Standardized Protocols : Pre-dry solvents (e.g., THF over Na/benzophenone) and reagents to minimize moisture interference in nucleophilic substitutions .

- Data Transparency : Report reaction conditions (temperature, solvent polarity, stirring rate) and raw spectral data (NMR, MS) in supplementary materials .

- Collaborative Validation : Share samples with independent labs to cross-validate isotopic enrichment and kinetic parameters .

Basic: What analytical techniques are essential for quantifying this compound in complex mixtures?

Methodological Answer:

- GC-MS : Use a nonpolar capillary column (e.g., DB-5) with electron ionization (EI) to separate and quantify the compound against internal standards (e.g., 1-bromotetradecane) .

- Isotope Dilution MS : Spike samples with a known quantity of -labeled internal standard to correct for matrix effects .

- Quantitative NMR : Integrate satellite peaks in NMR spectra for concentration determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.